
1-tert-butylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butylaziridine is an organic compound with the molecular formula C6H13N. It is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom. The tert-butyl group attached to the nitrogen atom provides steric hindrance, making this compound unique in its reactivity and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-tert-Butylaziridine can be synthesized through various methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method includes the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3, yielding aziridines with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of microwave irradiation to promote S-alkylation reactions. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-Butylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines.
Reduction: Reduction reactions can convert it into amines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles like amines or thiols are used under mild conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Various substituted amines and thiols.
Applications De Recherche Scientifique
1-tert-Butylaziridine has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-tert-butylaziridine involves the ring strain of the aziridine ring, which makes it highly reactive. The compound can undergo nucleophilic ring-opening reactions, leading to the formation of various products. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound of the aziridine family, lacking the tert-butyl group.
Azetidine: A four-membered ring compound with similar reactivity but different ring strain characteristics
Uniqueness
1-tert-Butylaziridine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it more selective in certain reactions compared to other aziridines and azetidines .
Propriétés
Numéro CAS |
4017-38-3 |
|---|---|
Formule moléculaire |
C6H13N |
Poids moléculaire |
99.17 g/mol |
Nom IUPAC |
1-tert-butylaziridine |
InChI |
InChI=1S/C6H13N/c1-6(2,3)7-4-5-7/h4-5H2,1-3H3 |
Clé InChI |
BBFCEQFUUOTJPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


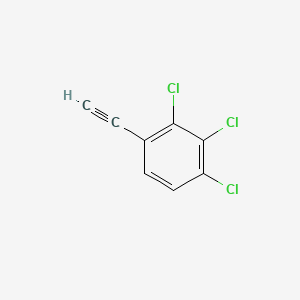
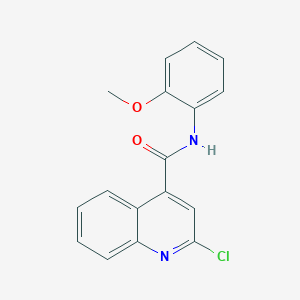
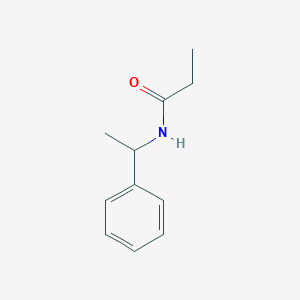
![Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]-](/img/structure/B14163908.png)
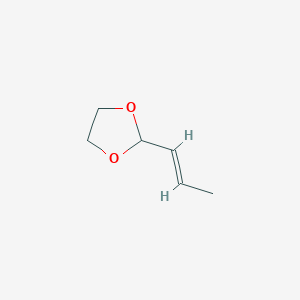

![7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14163917.png)
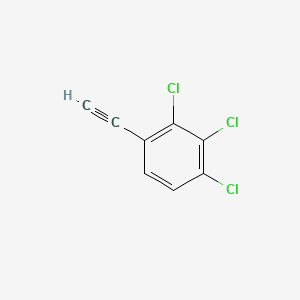

![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)

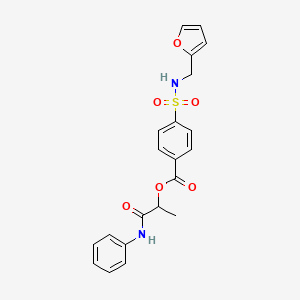

![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)
